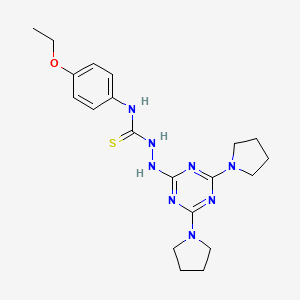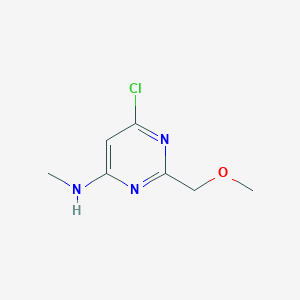
4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has shown promising results in various studies. In
Applications De Recherche Scientifique
Structural and Synthetic Insights
Heterocyclic Chemistry and Synthesis : A study on the activation of nitriles in heterocyclic chemistry outlined the facile synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety. These compounds were synthesized using a precursor with similar structural features, emphasizing the importance of sulfonyl and cyclopropyl groups in medicinal chemistry for generating compounds with potential antimicrobial activity (Ammar et al., 2004).
Crystallographic Characterization : The crystal structure of cyclosulfamuron, a compound with a pyrimidinylsulfonylurea structure, was analyzed, revealing significant dihedral angles and intramolecular hydrogen bonds, which contribute to its stability and potential biological activity. This highlights the structural complexity and the potential for diverse biological interactions of compounds with cyclopropyl and sulfonyl groups (Kang et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antiviral Activities : Research into substituted tricyclic compounds such as 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines revealed significant antibacterial and antifungal activities. These compounds, synthesized from starting materials with cyclopropyl and sulfonyl components, underscore the therapeutic potential of structurally complex pyrimidines in combating infectious diseases (Mittal et al., 2011).
Antiretroviral Activity : The synthesis of 2,4-diamino-6-hydroxypyrimidines substituted with cyclopropyl groups led to compounds with noteworthy inhibitory activity against retroviruses, including human immunodeficiency virus (HIV). This research demonstrates the potential of cyclopropyl-containing pyrimidines in the development of new antiretroviral drugs (Hocková et al., 2003).
Corrosion Inhibition : A study on the quantum chemical and molecular dynamic simulation for predicting the inhibition efficiencies of piperidine derivatives on the corrosion of iron highlighted the significance of compounds with pyrimidine nuclei in industrial applications. Such compounds exhibit potential as corrosion inhibitors, showcasing the utility of cyclopropyl and sulfonyl groups beyond pharmacological applications (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound “4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine” is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis.
Mode of Action
As an agonist of the Farnesoid X receptor (FXR), this compound binds to the receptor and activates it . This activation leads to changes in the expression of genes regulated by FXR, which can have various effects on metabolic processes.
Biochemical Pathways
The activation of FXR by this compound affects several biochemical pathways. Most notably, it influences the bile acid synthesis pathway . By regulating this pathway, the compound can impact the metabolism of cholesterol and other lipids.
Result of Action
The activation of FXR by this compound leads to a decrease in cholesterol levels . This is achieved through the regulation of genes involved in lipid metabolism, leading to a reduction in the synthesis of cholesterol and an increase in its excretion.
Propriétés
IUPAC Name |
4-cyclopropyl-6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-23(21,14-3-4-14)19-7-5-12(6-8-19)10-22-16-9-15(13-1-2-13)17-11-18-16/h9,11-14H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHTAUFWIDCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)
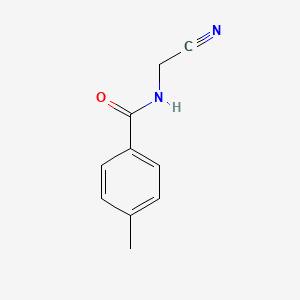
![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
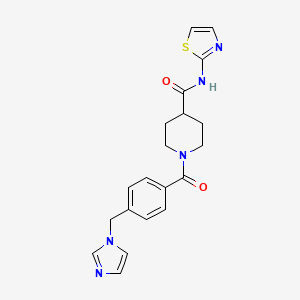

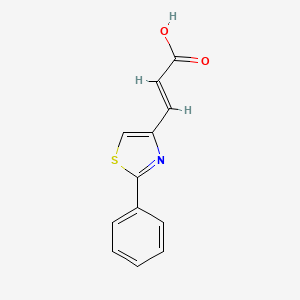
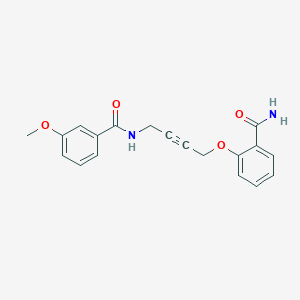
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine](/img/structure/B2456749.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456751.png)
![(2,6-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2456752.png)
